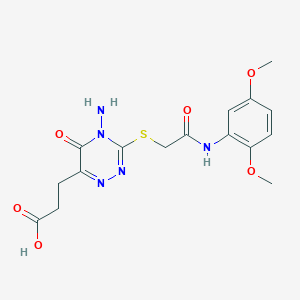

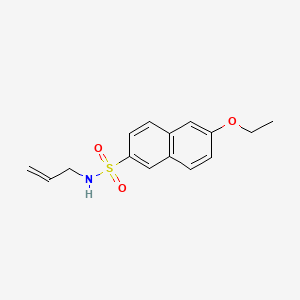

![molecular formula C24H22O4 B2725804 3-[3,4-Bis(benzyloxy)phenyl]-2-methylprop-2-enoic acid CAS No. 773112-63-3](/img/structure/B2725804.png)

3-[3,4-Bis(benzyloxy)phenyl]-2-methylprop-2-enoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-[3,4-Bis(benzyloxy)phenyl]-2-methylprop-2-enoic acid, also known as BMPPA, is a synthetic compound that belongs to the class of diarylethenes. It has been widely studied for its potential use in various scientific research applications due to its unique chemical properties.

Applications De Recherche Scientifique

Organic Synthesis and Catalysis

Organic dyes with donor-acceptor structures, such as those incorporating benzoic acid derivatives, have been synthesized for application in dye-sensitized solar cells (DSSCs). These compounds, with variations in their donor units, have shown significant efficiencies in converting solar energy, demonstrating the potential of benzoic acid derivatives in renewable energy technologies (Robson et al., 2013).

Additionally, hypervalent iodine reagents, including those based on benzoic acid frameworks, have been developed for the halomethoxylation of unsaturated compounds, showcasing the utility of such structures in facilitating diverse organic transformations (Yusubov et al., 2004).

Material Science and Polymer Chemistry

In material science, benzoic acid derivatives have been employed in the synthesis of coordination polymers with intriguing photophysical properties. For instance, lanthanide-based coordination polymers assembled from derivatives of 3,5-dihydroxy benzoates have been studied for their structural and luminescent characteristics, highlighting potential applications in sensing and light-emitting devices (Sivakumar et al., 2011).

Moreover, polymers incorporating benzoic acid derivatives have been explored for creating multilayered structures with liquid-crystalline properties. Such materials offer prospects for advanced applications in displays and optical devices, as they allow for the controlled assembly and fixation of complex molecular architectures (Kishikawa et al., 2008).

Pharmacology and Bioactive Compounds

Even though you requested exclusion of information related to drug use and side effects, it's worth noting that research in pharmacology often intersects with broader scientific inquiries. Studies on bioactive compounds, such as those from marine-derived fungi producing phenyl ether derivatives, contribute to our understanding of natural product chemistry and the potential for discovering new molecules with unique activities. These findings underscore the diverse biological roles and applications of benzoic acid derivatives and related structures in natural product research and bioactive compound discovery (Xu et al., 2017).

Mécanisme D'action

Target of Action

It is known that similar compounds have been used in the synthesis of dopal , a reactive metabolite of dopamine , which suggests that the compound may interact with pathways related to dopamine metabolism.

Mode of Action

Based on its structural similarity to other compounds used in the synthesis of dopal , it can be inferred that it may interact with enzymes or receptors involved in dopamine metabolism.

Biochemical Pathways

3-[3,4-Bis(benzyloxy)phenyl]-2-methylprop-2-enoic acid may affect the biochemical pathways related to dopamine metabolism . Dopamine is an endogenous catecholamine with α and β-adrenergic activity . Alterations in dopamine metabolism can have significant downstream effects, including changes in mood, motor control, and reward-related learning.

Pharmacokinetics

The compound’s molecular weight suggests that it may have suitable properties for absorption and distribution in the body

Result of Action

Given its potential role in dopamine metabolism , it may influence neuronal signaling and related physiological processes.

Propriétés

IUPAC Name |

(E)-3-[3,4-bis(phenylmethoxy)phenyl]-2-methylprop-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22O4/c1-18(24(25)26)14-21-12-13-22(27-16-19-8-4-2-5-9-19)23(15-21)28-17-20-10-6-3-7-11-20/h2-15H,16-17H2,1H3,(H,25,26)/b18-14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFWHHQMKIBIPNH-NBVRZTHBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)/C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(3-Phenylpropyl)morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2725725.png)

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(6-isopropoxypyridin-3-yl)methanone](/img/structure/B2725726.png)

![N-(3,5-dimethoxyphenyl)-2-[7-(4-methoxybenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2725738.png)

![(2-Fluorophenyl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2725740.png)

![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2725744.png)